molecular formula C16H16O B8168365 1-Ethynyl-4-isobutoxynaphthalene

1-Ethynyl-4-isobutoxynaphthalene

Cat. No.: B8168365
M. Wt: 224.30 g/mol
InChI Key: QQPXADOAMPBKSB-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isobutoxynaphthalene is an organic compound belonging to the naphthalene family It features an ethynyl group at the first position and an isobutoxy group at the fourth position on the naphthalene ring

Preparation Methods

The synthesis of 1-Ethynyl-4-isobutoxynaphthalene typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the naphthalene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the ring.

    Substitution: Replacement of the bromine atom with an ethynyl group.

    Etherification: Introduction of the isobutoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethynyl-4-isobutoxynaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4-isobutoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-4-isobutoxynaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

1-Ethynyl-4-isobutoxynaphthalene can be compared with other naphthalene derivatives, such as:

    1-Ethynyl-4-methoxynaphthalene: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-Ethynyl-4-ethoxynaphthalene: Features an ethoxy group instead of an isobutoxy group.

    1-Ethynyl-4-propoxynaphthalene: Contains a propoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1-ethynyl-4-(2-methylpropoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-4-13-9-10-16(17-11-12(2)3)15-8-6-5-7-14(13)15/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPXADOAMPBKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C2=CC=CC=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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